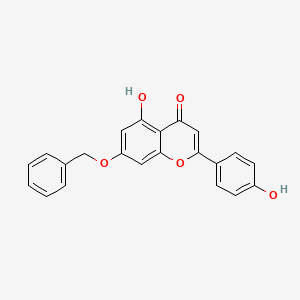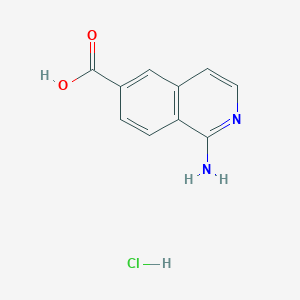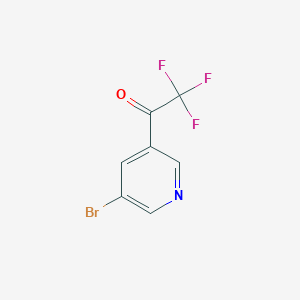
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone” contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 5-position with a bromine atom. Attached to the 3-position of the pyridine ring is a trifluoroethanone group, which consists of a two-carbon chain with a carbonyl (C=O) at one end and three fluorine atoms attached to the other carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine ring, the electronegative bromine substituent, and the electron-withdrawing trifluoroethanone group. These features could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the trifluoroethanone group, which contains a reactive carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the trifluoroethanone group could impact properties such as polarity, solubility, and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone and its derivatives have been utilized in the synthesis of various chemical compounds, demonstrating significant antibacterial and antifungal activities. For example, derivatives synthesized from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone exhibited good antibacterial and antifungal activities against a range of bacteria and fungi, including Escherichia coli and Candida albicans (Sujatha, Shilpa, & Gani, 2019).
Chemocatalysis and Bioreduction
The compound has also been used in chemocatalysis and bioreduction studies. A series of 1‐aryl‐2,2,2‐trifluoroethanones, including this compound, were chemically synthesized and subsequently used in bioreduction studies using alcohol dehydrogenases (ADHs). This process was integral in developing a stereoselective route towards specific pharmaceutical compounds, such as Odanacatib (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Complexation and Electrocatalysis
Another application involves the complexation of Cm(III) with derivatives of this compound in various solutions, an essential process in nuclear chemistry and radioactive waste management. The study of these complexes provided insights into the complexation kinetics and potential applications in extraction processes (Bremer, Geist, & Panak, 2012). Additionally, electrocatalytic carboxylation of derivatives has been studied, showing the potential for synthesis of nicotinic acid derivatives, which are valuable in the pharmaceutical industry (Feng, Huang, Liu, & Wang, 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALOWJQZHSEOII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743196 |
Source


|
| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886364-44-9 |
Source


|
| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


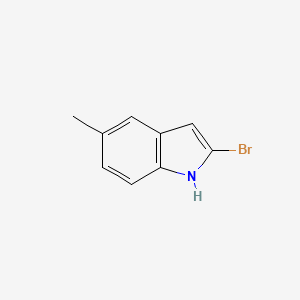
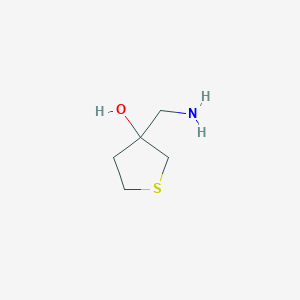
![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B1374706.png)
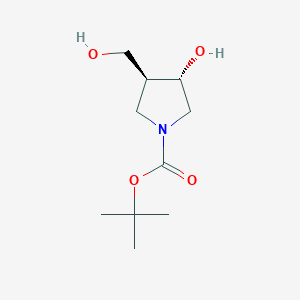

![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)

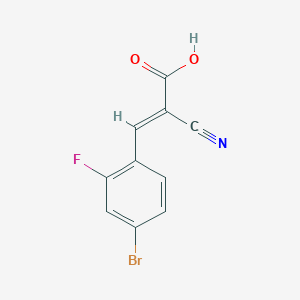
![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)
![3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B1374717.png)
![Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]-](/img/structure/B1374719.png)
